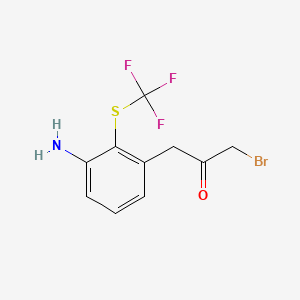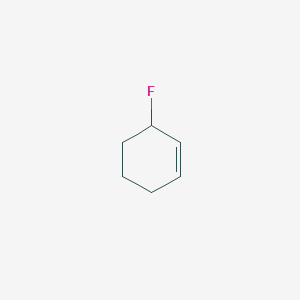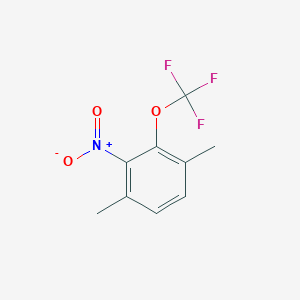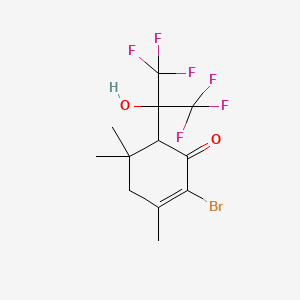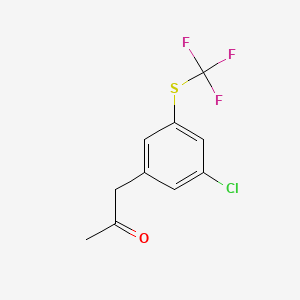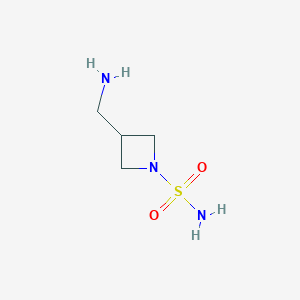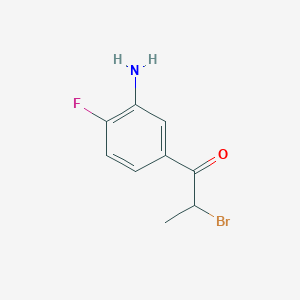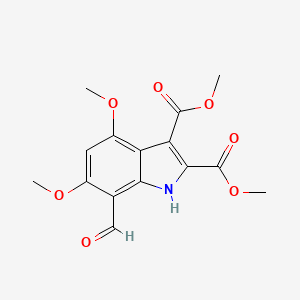
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes formyl, methoxy, and dicarboxylate groups attached to the indole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the formyl, methoxy, and dicarboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Conversion of the formyl group to an alcohol
Substitution: Replacement of methoxy groups with other functional groups
Applications De Recherche Scientifique
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the formyl group can participate in hydrogen bonding or covalent interactions, while the methoxy and dicarboxylate groups can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl indole-2,3-dicarboxylate: Lacks the formyl and methoxy groups, resulting in different chemical properties and reactivity.
Indole-3-carbaldehyde: Contains a formyl group but lacks the dicarboxylate and methoxy groups.
4,6-Dimethoxyindole: Contains methoxy groups but lacks the formyl and dicarboxylate groups.
Uniqueness
Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
100997-48-6 |
|---|---|
Formule moléculaire |
C15H15NO7 |
Poids moléculaire |
321.28 g/mol |
Nom IUPAC |
dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate |
InChI |
InChI=1S/C15H15NO7/c1-20-8-5-9(21-2)10-11(14(18)22-3)13(15(19)23-4)16-12(10)7(8)6-17/h5-6,16H,1-4H3 |
Clé InChI |
FYZGHBWFFVAOHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C(NC2=C1C=O)C(=O)OC)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


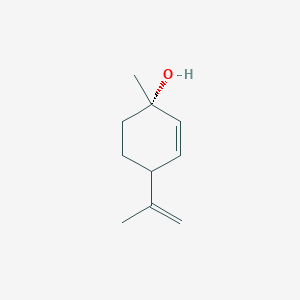
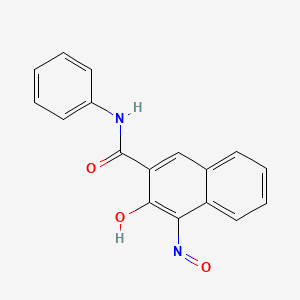
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)
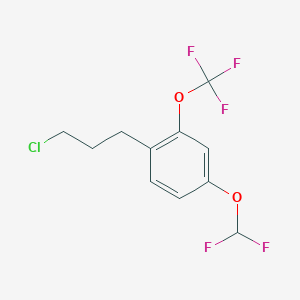

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
